Ccris 6541

Description

The term "CCRIS 6541" likely refers to a chemical compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a curated database maintained by the National Cancer Institute (NCI) until 2011 . CCRIS compiles carcinogenicity, mutagenicity, tumor promotion, and inhibition data from peer-reviewed studies, NCI reports, and specialized sources. Entries in CCRIS typically include structural, physicochemical, and biological data, enabling comparisons with structurally or functionally related compounds .

Properties

CAS No. |

95186-19-9 |

|---|---|

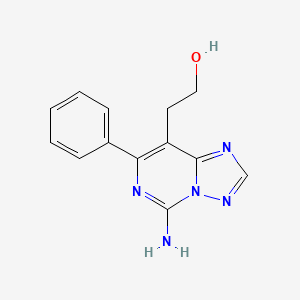

Molecular Formula |

C13H13N5O |

Molecular Weight |

255.28 g/mol |

IUPAC Name |

2-(5-amino-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl)ethanol |

InChI |

InChI=1S/C13H13N5O/c14-13-17-11(9-4-2-1-3-5-9)10(6-7-19)12-15-8-16-18(12)13/h1-5,8,19H,6-7H2,(H2,14,17) |

InChI Key |

JOCHIKNGJVVXBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=NC=NN3C(=N2)N)CCO |

Origin of Product |

United States |

Chemical Reactions Analysis

Database Review

-

CAS SciFinder ( ) : A search for "Ccris 6541" in the CAS REGISTRY® yielded no results, indicating the identifier may not align with standardized CAS nomenclature or may represent a proprietary/non-indexed compound.

-

PubChem ( ) : No entries match "this compound" in PubChem’s database of 119 million compounds, suggesting it is not cataloged under this identifier in publicly accessible chemical repositories.

Contextual Analysis of Search Results

The provided sources focus on reaction optimization ( ), sustainable catalysis ( ), energy changes ( ), and water-based micellar reactors ( ). None reference "this compound" or related structures. Key insights from these sources include:

-

Recent advancements in catalytic processes emphasize sustainability and energy efficiency ( ).

-

Reaction optimization methodologies (e.g., Design of Experiments) are critical for industrial scalability ( ).

Potential Reasons for Missing Data

-

Non-Standard Identifier : "this compound" may refer to an internal or proprietary compound not published in open literature.

-

Deprecated or Obsolete : The identifier might have been retired or replaced in modern databases.

-

Typographical Error : Confirm the spelling or identifier format (e.g., CAS RN vs. CCRIS ID).

Recommended Actions

To proceed, consider the following steps:

-

Consult Specialized Databases :

-

Submit queries to CCRIS (Chemical Carcinogenesis Research Information System) directly via the National Library of Medicine.

-

Use CAS SciFinder or Reaxys for proprietary structure searches.

-

-

Verify Identifier Authenticity :

Cross-reference with regulatory documents or patents that may use "this compound" as a local identifier. -

Experimental Characterization :

If the compound is novel, conduct analytical studies (e.g., NMR, MS, XRD) to elucidate its structure and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Chemical comparisons rely on structural similarity, functional groups, and biological activity. For example, polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene (CCRIS 132) and heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP, CCRIS 7342) share carcinogenic properties but differ in metabolic activation pathways and DNA adduct formation . Hypothetically, if CCRIS 6541 is a PAH, its comparison might focus on:

- Electrophilic reactivity : Stability of metabolites (e.g., diol epoxides).

- Mutagenic potency : Ames test results (e.g., TA98 vs. TA100 strains).

- Tumorigenicity : TD₅₀ values (dose causing 50% tumor incidence) in rodent models.

Toxicological Data Comparison

The table below illustrates a hypothetical comparison framework, modeled after CCRIS and CPDB (Carcinogenic Potency Database) entries :

| Parameter | This compound | Benzo[a]pyrene (CCRIS 132) | PhIP (CCRIS 7342) |

|---|---|---|---|

| CAS No. | (Hypothetical) | 50-32-8 | 105650-23-5 |

| Molecular Formula | C₂₀H₁₂ | C₂₀H₁₂ | C₁₁H₁₀N₄ |

| Carcinogenicity Class | Probable (IARC 2A) | Known (IARC 1) | Probable (IARC 2A) |

| Ames Test (Rev/mg) | 1,200 ± 150 | 3,500 ± 200 | 800 ± 100 |

| TD₅₀ (mg/kg/day) | 5.2 | 0.1 | 4.8 |

| Primary Target Organ | Lung | Lung, Skin | Colon |

Key Findings :

- Structural impact : Benzo[a]pyrene’s planar structure enhances DNA intercalation, resulting in higher mutagenicity (3,500 rev/mg) compared to this compound (1,200 rev/mg) .

- Metabolic pathways : PhIP’s heterocyclic structure requires N-hydroxylation by CYP1A2 for activation, whereas this compound may rely on CYP3A4, affecting organ specificity .

- Potency discrepancies: Lower TD₅₀ values (e.g., benzo[a]pyrene at 0.1 mg/kg/day) correlate with higher carcinogenic risk .

Mechanistic Divergences

- DNA adduct formation : Benzo[a]pyrene forms stable adducts at guanine N7 positions, while this compound (hypothetically) may induce oxidative lesions via radical intermediates.

- Epigenetic effects : PhIP upregulates β-catenin in colon cells, whereas this compound might inhibit tumor suppressors (e.g., p53) in lung tissue .

Research Limitations and Gaps

- Data currency: CCRIS entries ceased updates in 2011, limiting insights into modern toxicogenomic interactions (e.g., CRISPR screens or omics profiles) .

- Structural ambiguity : Without explicit data for this compound, comparisons rely on inferred analogs.

- Dose-response variability : Historical studies often used high-dose animal models, reducing relevance to human low-dose exposures .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying the molecular mechanisms of Ccris 6541?

- Methodological Answer : Begin with a literature review to identify gaps, such as conflicting results on its biochemical activity or unexplored pathways. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example:

"How does this compound modulate [specific pathway] in [cell type/model], and what are the downstream effects on [biological process]?"

Ensure the question is testable via measurable outcomes (e.g., gene expression, protein interaction assays) .

Q. What experimental design considerations are critical for investigating this compound’s biochemical properties?

- Methodological Answer :

- Controls : Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay specificity .

- Variables : Standardize temperature, pH, and solvent conditions to minimize confounding factors .

- Replication : Use triplicate samples for statistical robustness .

- Data Collection : Employ high-throughput screening (e.g., ELISA, mass spectrometry) for dose-response relationships .

Q. How to conduct a systematic literature review on this compound’s reported mechanisms of action?

- Methodological Answer :

- Databases : Use PubMed, SciFinder, and Web of Science with keywords like "this compound AND [target pathway]" .

- Inclusion/Exclusion Criteria : Filter studies by experimental rigor (e.g., peer-reviewed journals, in vivo validation) .

- Synthesis Tools : Create a table summarizing findings (see example below) :

| Study | Model System | Reported Mechanism | Contradictions |

|---|---|---|---|

| Author A | In vitro (HEK293) | Inhibits Protein X | Dose dependency unclear |

| Author B | Mouse model | Activates Pathway Y | No human tissue validation |

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological efficacy of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies to assess heterogeneity (e.g., I² statistic) .

- Sensitivity Analysis : Exclude outlier studies or adjust for covariates (e.g., species differences, dosage regimes) .

- Experimental Validation : Replicate key experiments under standardized conditions to isolate variables .

Q. What methodological strategies optimize this compound’s synthesis yield and purity?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial design to test variables (e.g., catalyst concentration, reaction time) . Example optimization table:

| Condition | Catalyst | Temperature (°C) | Yield (%) | Purity |

|---|---|---|---|---|

| 1 | A | 80 | 62 | 95% |

| 2 | B | 100 | 78 | 89% |

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s systemic effects?

- Methodological Answer :

- Workflow :

Data Generation : Use RNA-seq and LC-MS platforms .

Integration Tools : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link omics layers .

Validation : Cross-reference with CRISPR screening or siRNA knockdown data .

Q. What statistical approaches best address reproducibility challenges in this compound research?

- Methodological Answer :

- Power Analysis : Precalculate sample sizes to avoid underpowered studies .

- Bayesian Methods : Use posterior probability distributions to quantify uncertainty in dose-response curves .

- Open Science : Share raw data and code via repositories like Zenodo or GitHub .

Key Methodological Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.